1-(Hydroxymethyl)-3-isopropylimidazolidin-2-one is classified under:
The synthesis of 1-(Hydroxymethyl)-3-isopropylimidazolidin-2-one typically involves several steps, which may include:
One common synthetic route involves the use of microwave irradiation to enhance reaction rates and yields during the cycloaddition process. The synthesis can also employ palladium-catalyzed reactions for functionalization steps .
The molecular structure of 1-(Hydroxymethyl)-3-isopropylimidazolidin-2-one can be represented as follows:
The compound exhibits a five-membered ring structure with two nitrogen atoms contributing to its heterocyclic nature. The presence of the hydroxymethyl and isopropyl groups adds steric bulk and influences its reactivity and solubility properties .
1-(Hydroxymethyl)-3-isopropylimidazolidin-2-one can participate in various chemical reactions:
The reactivity of this compound is significantly affected by the electronic properties of the substituents on the imidazolidinone ring. For instance, the isopropyl group provides steric hindrance that can influence reaction pathways and product formation .
The mechanism of action for 1-(Hydroxymethyl)-3-isopropylimidazolidin-2-one primarily revolves around its interactions with biological targets. It may exhibit pharmacological effects by:
Biological evaluations have indicated that derivatives of this compound may have potential anti-cancer properties, specifically in inhibiting cell proliferation in certain cancer cell lines .
1-(Hydroxymethyl)-3-isopropylimidazolidin-2-one has several applications in scientific research:
This compound represents a significant area of interest due to its structural uniqueness and potential biological activities, warranting further investigation into its applications in drug development and synthetic chemistry.
The imidazolidin-2-one core is a saturated, non-aromatic five-membered heterocycle characterized by a cyclic urea moiety (N–C(=O)–N). This scaffold provides exceptional versatility in drug design due to its defined three-dimensional geometry, presence of multiple derivatizable positions (N1, N3, C4, C5), and capacity for diverse intermolecular interactions. The core contains two hydrogen bond donors (N–H groups) and two hydrogen bond acceptors (carbonyl oxygen and imine-type nitrogens), enabling robust binding to biological targets [9]. This is exemplified by its presence in clinically significant drugs like phenytoin (anticonvulsant), nilutamide (antiandrogen), and dantrolene (muscle relaxant) [9].
The ring's partial double-bond character (resonance between amide and enol forms) confers planarity to the N–C(=O)–N segment, while substituents at C4 and C5 influence puckering dynamics. This conformational flexibility allows adaptation to diverse binding pockets. Crucially, the core’s polarity enhances water solubility compared to aromatic heterocycles, improving drug-like properties. Its metabolic stability often surpasses linear ureas due to ring constraints [6] [9]. Table 1 summarizes key structural and functional attributes:
Table 1: Structural and Functional Features of the Imidazolidin-2-one Core
Feature | Chemical Implication | Functional Role in Drug Design |
---|---|---|
Cyclic Urea Moiety | Resonance-stabilized; Partial C=O double bond, partial C-N double bond | Provides conformational rigidity; Serves as H-bond acceptor/donor platform |
N1 & N3 Atoms | Secondary amines; Derivatizable with alkyl/aryl groups | Modifies lipophilicity, steric bulk, and pharmacokinetics; Can form salt bridges |
C4 & C5 Atoms | Methylene groups; Derivatizable with sp³ or sp² substituents | Enables chiral center creation; Modulates steric and electronic properties |
Hydrogen Bond Capacity | Two H-bond donors (N-H), Two H-bond acceptors (C=O, N) | Facilitates strong, specific interactions with target proteins (e.g., enzymes, receptors) |
Dipole Moment | Significant (≈4.5 D) due to polarized C=O and C-N bonds | Enhances solubility in aqueous environments; Favors interactions with polar binding sites |
Substituents on the imidazolidin-2-one scaffold critically determine pharmacological activity, potency, selectivity, and physicochemical properties. The hydroxymethyl group (–CH₂OH), particularly at N1 or N3, introduces a polar, H-bonding-capable moiety. This group enhances aqueous solubility through hydrogen bonding with water molecules and can participate in specific target interactions, acting as both a H-bond donor (via O–H) and acceptor (via oxygen lone pairs) [9]. Its metabolic vulnerability to oxidation can be leveraged for prodrug design.
Conversely, the isopropyl group (i-Pr, –CH(CH₃)₂) is a compact, branched alkyl chain imparting significant lipophilicity and steric bulk. It promotes hydrophobic interactions within binding pockets and can shield polar regions of the core, potentially enhancing membrane permeability. The isopropyl group’s steric demand also influences conformational preferences of the ring and adjacent substituents [7].
The combination of these groups, as in 1-(Hydroxymethyl)-3-isopropylimidazolidin-2-one (CAS 118353-26-7, Molecular Formula: C₇H₁₄N₂O₂, MW: 158.2 g/mol), creates a molecular entity with balanced amphiphilic character. The hydroxymethyl group offsets the lipophilicity of the isopropyl substituent, potentially optimizing log P values for improved bioavailability while retaining sufficient membrane permeability. Table 2 contrasts the effects of these key substituents:
Table 2: Influence of Hydroxymethyl and Isopropyl Substituents on Imidazolidin-2-one Properties
Substituent | Key Physicochemical Properties | Role in Target Binding & Bioactivity | Impact on ADME Properties |
---|---|---|---|
Hydroxymethyl (–CH₂OH) | Increases polarity & H-bonding capacity; Log P ↓; Water solubility ↑ | Acts as H-bond donor/acceptor; Can form salt bridges; May interact with catalytic residues or water networks | Enhanced aqueous solubility; Potential for active transport; May increase metabolic oxidation |
Isopropyl (–CH(CH₃)₂) | Increases lipophilicity & steric bulk; Log P ↑; Water solubility ↓ | Drives hydrophobic interactions; Imparts steric selectivity; Can block metabolism at adjacent sites | Improved membrane permeability; Potential for increased volume of distribution; Reduced metabolic clearance |
Combined (1-HM-3-iPr) | Balanced amphiphilicity; Moderate Log P (experimental ≈1-2) | Synergistic effects: iPr provides binding affinity, HM modulates specificity & solubility | Optimized balance between solubility and permeability; Suitable for diverse administration routes |
This synergy makes 1-(Hydroxymethyl)-3-isopropylimidazolidin-2-one a valuable intermediate or pharmacophore for CNS-penetrant drugs (requiring balanced lipophilicity) or enzyme inhibitors where polar interactions complement hydrophobic binding [5] [9]. Its SMILES notation (CC(C)N1CCN(C1=O)CO) reflects the spatial separation of polar (CO) and non-polar (CC(C)) termini .
The medicinal chemistry of imidazolidin-2-ones has evolved significantly over eight decades, driven by synthetic advances and deepening understanding of structure-activity relationships (SAR). Early developments (1940s-1960s) focused on simple N,N'-disubstituted derivatives synthesized via condensation of 1,2-diamines with aldehydes or ketones. A seminal example is the synthesis of 1,3-dialkylimidazolidines by Donia et al. (1949) by reacting formaldehyde or higher aldehydes with N,N'-disubstituted ethylenediamines [6]. Billman (1957) further elaborated this approach, preparing 2-substituted-1,3-bis(p-chlorobenzyl)imidazolidines as aldehyde-specific reagents [6]. The discovery of phenytoin (5,5-diphenylimidazolidine-2,4-dione) in 1938 marked a watershed moment, proving the scaffold's therapeutic potential as a potent anticonvulsant acting via voltage-gated sodium channel blockade [9].
The 1970s-1990s witnessed diversification in synthesis and mechanistic exploration. Itoh's group (1975) introduced N,N'-bis(trimethylsilyl)-1,2-diamines as precursors for imidazolidin-2-ones under milder conditions [6]. Concurrently, the scaffold's versatility became evident with the approval of diverse therapeutics: nitrofurantoin (1953, antibiotic), dantrolene (1974, muscle relaxant), and nilutamide (1987, antiandrogen) [9]. Rational drug design began exploiting substituent effects – electron-withdrawing groups at C5 influenced anticonvulsant activity in phenytoin analogs, while aromatic N-substituents were critical for androgen receptor antagonism in nilutamide.
The 21st century has seen sophisticated applications leveraging the core's hydrogen-bonding capacity and stereochemical potential:
Synthetic methodologies advanced significantly beyond condensations:
The development of 1-(Hydroxymethyl)-3-isopropylimidazolidin-2-one exemplifies modern trends: its synthesis employs advanced techniques like microwave irradiation and palladium catalysis , positioning it as a versatile intermediate for further functionalization aimed at optimizing pharmacokinetics and target affinity within this historically significant scaffold.
CAS No.: 24622-61-5
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7